4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline
Overview
Description
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline is a chemical compound with the molecular formula C17H21N3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
The primary targets of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are the targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The interaction of this compound with alpha1-adrenergic receptors affects various biochemical pathways. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interactions between 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline and these biomolecules could potentially influence various biochemical reactions.
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function by interacting with alpha1-adrenergic receptors . These receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well established. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Similar compounds have shown threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that it may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline typically involves the reaction of 4-(2-methoxyphenyl)piperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand for various biological receptors.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features but lacking the sulfonyl group.
4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline: Another derivative with a different substitution pattern on the piperazine ring.
Uniqueness
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline is unique due to the presence of both the methoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFGWAHRMWVHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.